

Heneicosapentaenoic Acid-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Heneicosapentaenoic Acid-d6

Cat. No.: B10768120

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **Heneicosapentaenoic Acid-d6** (HPA-d6), a deuterated form of Heneicosapentaenoic Acid (HPA). Its primary application is as an internal standard for the precise quantification of HPA in biological samples using mass spectrometry-based techniques.

Core Concepts

Heneicosapentaenoic Acid-d6 is a stable isotope-labeled fatty acid. Due to its structural and chemical similarity to the endogenous analyte HPA, it co-elutes and ionizes similarly during chromatographic and mass spectrometric analysis. The known concentration of the added HPA-d6 allows for accurate correction of analytical variability, leading to reliable quantification of the target compound.^[1]

Physicochemical Properties

The following tables summarize the key quantitative data for **Heneicosapentaenoic Acid-d6**.

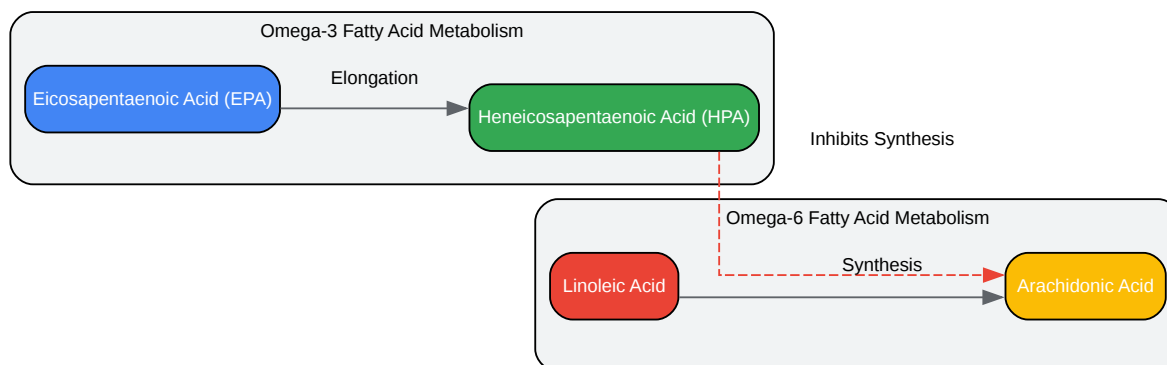
Identifier	Value
Formal Name	6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid
Synonyms	FA 21:5-d6, HPA-d6
Molecular Formula	C ₂₁ H ₂₆ D ₆ O ₂ [1]
Molecular Weight	322.5 g/mol [1]
Purity	≥99% deuterated forms (d ₁ -d ₆)[1]

Property	Value
Formulation	A solution in ethanol
Storage	-20°C[1]
Stability	≥ 2 years[1]

Solvent	Solubility
Ethanol	>100 mg/mL[2]
DMSO	>100 mg/mL[2]
Dimethylformamide	>100 mg/mL[2]
0.15M Tris-HCl (pH 8.5)	>1 mg/mL[2]
PBS (pH 7.2)	<100 µg/mL[2]

Biological Context of Heneicosapentaenoic Acid

While HPA-d6 itself is used as an analytical tool, its non-deuterated counterpart, HPA, has biological relevance. HPA is a 21:5 ω -3 fatty acid found in sources like green algae and fish oils.[2] It is structurally similar to eicosapentaenoic acid (EPA) but with an additional carbon at the carboxyl end.[2] Research indicates that HPA is incorporated into phospholipids and triacylglycerols and can inhibit the synthesis of arachidonic acid from linoleic acid.[1]



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Metabolic relationship of HPA to EPA and Arachidonic Acid.

Experimental Protocols

The following is a representative protocol for the quantification of Heneicosapentaenoic Acid in biological samples using **Heneicosapentaenoic Acid-d6** as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for fatty acid analysis.[3][4][5]

1. Sample Preparation and Lipid Extraction

- To a known quantity of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of **Heneicosapentaenoic Acid-d6** solution.
- Perform a lipid extraction using a suitable solvent system, such as a chloroform:methanol mixture.
- After vortexing and centrifugation to separate the phases, collect the organic layer containing the lipids.[5]
- Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization

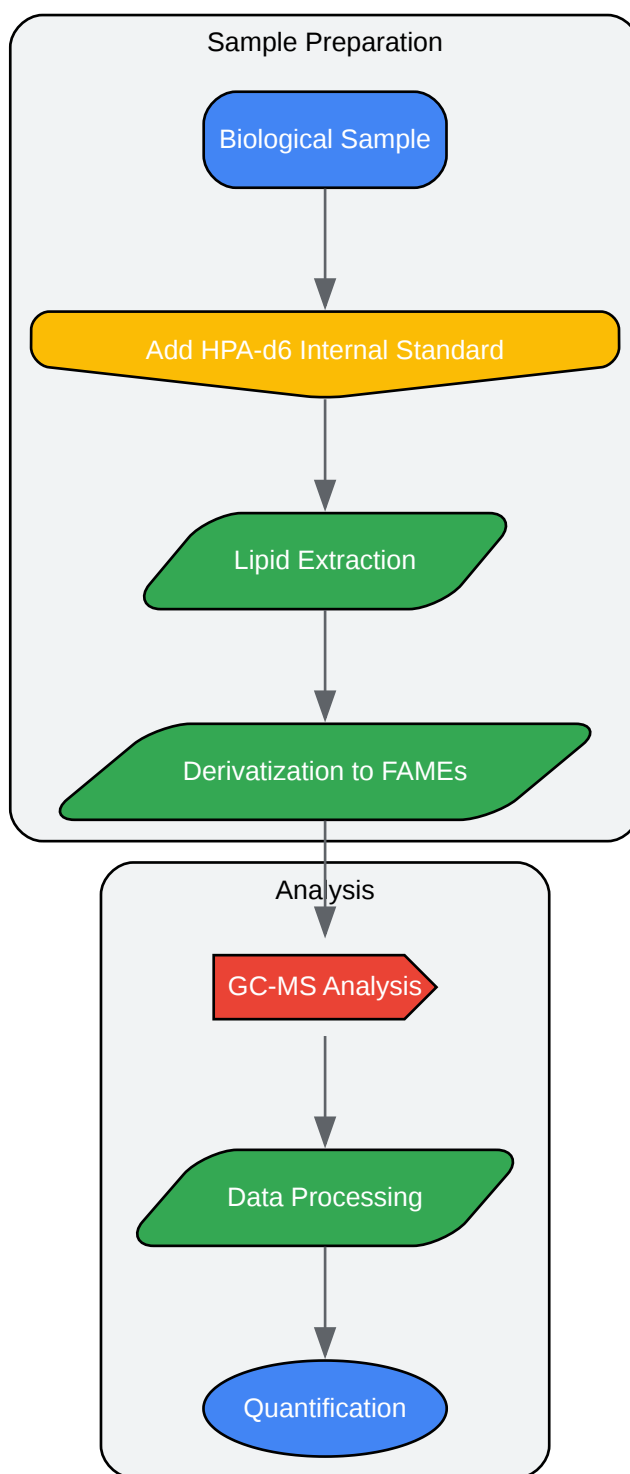
- Hydrolyze the extracted lipids by adding a methanolic sodium hydroxide solution and heating.
- Methylate the resulting free fatty acids to form fatty acid methyl esters (FAMES) by adding boron trifluoride in methanol and heating.[3]
- Extract the FAMES with a non-polar solvent like hexane.

3. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A suitable capillary column for FAME analysis (e.g., DB-23).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 230°C) to ensure separation of different FAMES.[6]
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[4]
 - Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for HPA and HPA-d6.[5]

4. Quantification

- Create a calibration curve by analyzing a series of standards containing known concentrations of HPA and a fixed concentration of HPA-d6.
- Plot the ratio of the peak area of HPA to the peak area of HPA-d6 against the concentration of HPA.
- Determine the concentration of HPA in the biological samples by interpolating their peak area ratios on the calibration curve.



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